molecular formula C12H16N2O B1334198 1-(2-methylbenzoyl)piperazine CAS No. 775579-10-7

1-(2-methylbenzoyl)piperazine

Cat. No.: B1334198
CAS No.: 775579-10-7
M. Wt: 204.27 g/mol
InChI Key: UWLVXFDJDRTPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylbenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 2-methyl-benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-methylbenzoyl)piperazine can be synthesized through the acylation of piperazine with 2-methyl-benzoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylbenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated piperazine derivatives.

Scientific Research Applications

1-(2-methylbenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    1-Benzoyl-piperazine: Lacks the methyl group on the benzoyl ring.

    1-(2-Chloro-benzoyl)-piperazine: Features a chloro substituent instead of a methyl group.

    1-(2-Methoxy-benzoyl)-piperazine: Contains a methoxy group on the benzoyl ring.

Uniqueness: 1-(2-methylbenzoyl)piperazine is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

(2-methylphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLVXFDJDRTPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375164
Record name 1-(2-Methyl-benzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775579-10-7
Record name (2-Methylphenyl)-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775579-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-benzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 775579-10-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.